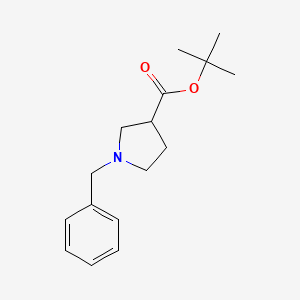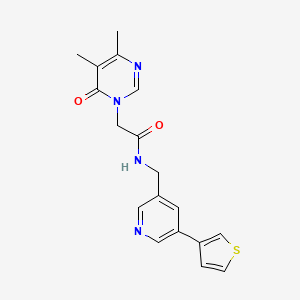![molecular formula C14H14N4O2S B2557268 N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013807-96-9](/img/structure/B2557268.png)
N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide” is a chemical compound with a molecular weight of 372.449 . It has been studied for its potential applications in various fields, including anti-cancer activity and corrosion protection .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with other compounds . For instance, N-phenyl anthranilic acid has been used as a coupling agent . The synthesized compounds have shown promising insecticidal potentials .Molecular Structure Analysis
The structure of the compound has been analyzed using various spectroscopic techniques, including IR, NMR, GC-Mass, and UV-Vis . The compound has been characterized by its C, H, and N analysis .Chemical Reactions Analysis
The compound has been evaluated for its anti-inflammatory properties . It has also shown anti-cancer activity against various cancer cell lines . The compound has been found to induce G2/M cell cycle arrest and apoptosis by accelerating the expression of caspases .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound have been studied using various techniques . The compound has a melting point of 185–187 °C .Scientific Research Applications
Antibacterial and Antimicrobial Properties
Research has demonstrated that derivatives of N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide exhibit promising antibacterial activity. For instance, compounds derived from 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have shown significant antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis, highlighting their potential as novel classes of antibacterial agents (Palkar et al., 2017).
Anticancer Activity
Several studies have synthesized derivatives of this compound and assessed their cytotoxic activities. The compounds have been evaluated against various cancer cell lines, showcasing their potential in anticancer research. For example, novel benzodifuranyl derivatives, including those derived from visnaginone and khellinone, have exhibited significant anti-inflammatory and analgesic activities, with implications for their use as anticancer agents (Abu‐Hashem et al., 2020).
Antitumor and Cytotoxic Effects
Research focusing on the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives related to this compound has provided insights into their cytotoxic effects. Some of these derivatives have been shown to exhibit cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, underscoring their potential as antitumor agents (Hassan et al., 2014).
Antioxidant Properties
Another avenue of research has involved the evaluation of synthesized derivatives for their antioxidant properties. N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been studied, with some compounds displaying moderate to significant radical scavenging activity. This suggests a potential role for these compounds in addressing oxidative stress-related disorders (Ahmad et al., 2012).
Mechanism of Action
Target of Action
The primary targets of N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide are cancer cell lines such as Colo205, U937, MCF7, and A549 . The compound exhibits anti-cancer activity and is particularly effective against the Colo205 cell line .
Mode of Action
This compound: interacts with its targets by inducing G2/M cell cycle arrest . The levels of p53, a protein that regulates the cell cycle and functions as a tumor suppressor, increase tremendously in cells treated with this compound .
Biochemical Pathways
The compound affects the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax . This alteration results in apoptosis, a form of programmed cell death, by accelerating the expression of caspases . Thus, This compound can be considered as a potential small-molecule activator of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis .
Pharmacokinetics
The pharmacokinetic properties of This compound The compound’s effectiveness against various cancer cell lines suggests that it has sufficient bioavailability to exert its anti-cancer effects .
Result of Action
The molecular and cellular effects of This compound ’s action include the induction of G2/M cell cycle arrest and the initiation of apoptosis . These effects are primarily due to the increased levels of p53 and the altered balance of key mitochondrial proteins in treated cells .
properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-8-6-11(18(2)17-8)13(19)16-14-15-10-5-4-9(20-3)7-12(10)21-14/h4-7H,1-3H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPSSWOBHSLTOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


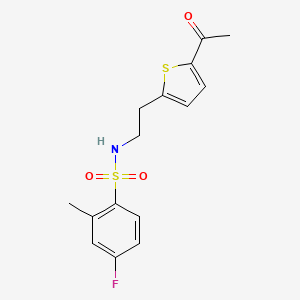

![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2557192.png)
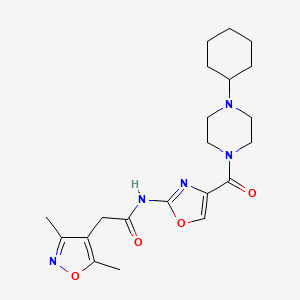
![1-(3-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2557194.png)
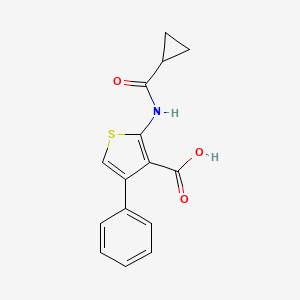
![6-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-oxopropyl]-1-methylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2557196.png)
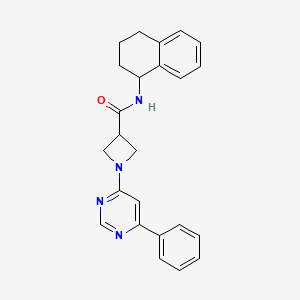
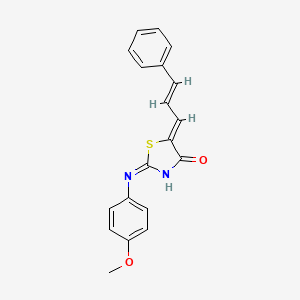
![[3-[(2-Chlorophenoxy)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2557202.png)
![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2557203.png)
